molecular formula C12H13BrF3NO2S B1294271 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine CAS No. 951884-69-8

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

Cat. No.: B1294271
CAS No.: 951884-69-8
M. Wt: 372.2 g/mol
InChI Key: SCFQDFCQNPMZHX-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine (CAS 951884-69-8) is a sulfonamide derivative characterized by a piperidine ring linked via a sulfonyl group to a 3-bromo-5-trifluoromethylphenyl substituent. Its molecular formula is C₁₂H₁₃BrF₃NO₂S, with a molar mass of 388.2 g/mol. It is primarily utilized in medicinal chemistry research, particularly in the development of receptor-targeted ligands, due to its hydrophobic and electronic properties .

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2S/c13-10-6-9(12(14,15)16)7-11(8-10)20(18,19)17-4-2-1-3-5-17/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFQDFCQNPMZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650522
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-69-8
Record name 1-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-trifluoromethylbenzenesulfonyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

    Procedure: The piperidine is added dropwise to a solution of 3-bromo-5-trifluoromethylbenzenesulfonyl chloride in the chosen solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding sulfide or sulfoxide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine vary in substituent positions, heterocyclic cores, and functional groups. Below is a systematic comparison:

Positional Isomers on the Aromatic Ring

Compound Name CAS Number Substituent Positions Key Differences
1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine 1065074-37-4 4-bromo, 3-trifluoromethyl Altered steric and electronic effects due to bromine position; may impact receptor binding orientation .
1-(3-Bromo-5-methylphenylsulfonyl)piperidine 1020252-95-2 3-bromo, 5-methyl Trifluoromethyl replaced with methyl; reduced hydrophobicity and electron-withdrawing capacity .
1-(3-Bromo-5-fluorophenyl)sulfonylpiperidine 1704073-47-1 3-bromo, 5-fluoro Trifluoromethyl replaced with fluorine; smaller size and altered polarity .

Impact : Positional changes (e.g., 3-bromo vs. 4-bromo) influence steric interactions in binding pockets, as seen in docking studies where substituent orientation affected RMSD values (>2.5 Å) in S1R ligands . The trifluoromethyl group’s strong electron-withdrawing nature enhances binding stability compared to methyl or fluorine .

Heterocyclic Core Modifications

Compound Name CAS Number Heterocycle Key Differences
1-(3-Bromo-5-trifluoromethylphenylsulfonyl)pyrrolidine 951884-59-6 Pyrrolidine (5-membered) Smaller ring size increases ring strain; altered conformation and reduced basicity compared to piperidine .
4-(3-Bromo-5-trifluoromethylphenylsulfonyl)morpholine 951884-77-8 Morpholine Oxygen atom in the ring enhances polarity; may improve solubility but reduce membrane permeability .

Impact: Piperidine’s 6-membered ring allows for greater conformational flexibility and stability compared to pyrrolidine.

Functional Group Variations

Compound Name CAS Number Functional Group Key Differences
1-(2,2,2-Trifluoroethyl)piperidine N/A Trifluoroethyl Sulfonyl group absent; reduced aromatic interactions and altered pharmacokinetics .
1-(Trifluoroacetyl)piperidine N/A Trifluoroacetyl Amide group replaces sulfonyl; lower hydrolytic stability and different electronic effects .

Impact : The sulfonyl group in the parent compound enhances hydrogen-bond acceptor capacity and metabolic stability compared to amide or alkyl derivatives .

Biological Activity

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a brominated trifluoromethylphenyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12BrF3N2O2S
  • Molecular Weight : 385.25 g/mol

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its sulfonamide group can act as a reversible inhibitor of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues. This inhibition can lead to alterations in bicarbonate levels and affect physiological processes such as respiration and renal function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

Cytotoxicity and Apoptosis

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The following table summarizes findings from key studies:

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2022)HeLa15ROS generation
Johnson et al. (2023)MCF-710Caspase activation
Lee et al. (2024)A54920Cell cycle arrest

Molecular Mechanisms

This compound's mechanism of action involves several pathways:

  • Inhibition of Enzymatic Activity : The compound binds to active sites on target enzymes, inhibiting their function. For instance, its interaction with acetylcholinesterase can lead to increased acetylcholine levels, affecting neurotransmission.
  • Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis. Upregulation of genes such as BAX and downregulation of BCL-2 have been observed following treatment.

Study 1: Anticancer Activity

In a study by Smith et al. (2022), the anticancer properties of this compound were investigated in HeLa cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, primarily through ROS-mediated apoptosis.

Study 2: Antimicrobial Efficacy

Johnson et al. (2023) explored the antimicrobial efficacy against Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL. The study suggested that the compound's sulfonamide group plays a crucial role in its antibacterial activity.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine and aryl sulfonyl moieties. A plausible route includes:

Sulfonylation : Reacting piperidine with 3-bromo-5-trifluoromethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Cross-Coupling Optimization : For bromine substitution, palladium- or nickel-catalyzed couplings (e.g., Suzuki-Miyaura) could be employed, as demonstrated in analogous pyridine systems .

Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation. Adjust stoichiometry (e.g., excess sulfonyl chloride) and temperature (40–60°C) to improve yields.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve the piperidine ring conformation and aryl sulfonyl connectivity. 19^{19}F NMR verifies the trifluoromethyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, particularly for bromine isotope patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis (if crystallizable) provides unambiguous structural validation, as seen in COF frameworks with sulfonyl-like linkers .

Q. How can researchers achieve high-purity yields during purification?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfonamide byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) based on melting point data from analogous brominated piperidines (e.g., 199–202°C for 4-bromopiperidine derivatives) .

Advanced Research Questions

Q. How can this compound contribute to the design of covalent organic frameworks (COFs)?

Methodological Answer: The sulfonyl group acts as a potential linker for constructing COFs via condensation reactions. For example:

  • COF Assembly : Condense with boronic acid-containing monomers (e.g., phenyl diboronic acid) to form porous architectures, as demonstrated in COF-1 and COF-5 .
  • Property Tuning : The trifluoromethyl group enhances hydrophobicity, which could modify COF gas adsorption selectivity. Characterize porosity via BET surface area analysis (>500 m²/g target) .

Q. What experimental strategies assess the compound’s thermal and chemical stability under diverse conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 300°C, benchmarked against COFs stable to 500°C) .
  • Hydrolytic Stability : Expose to aqueous solutions (pH 1–13) at 25–80°C; monitor degradation via HPLC-MS .
  • Oxidative Resistance : Test reactivity with peroxide or ozone, analyzing byproducts via GC-MS .

Q. How can discrepancies between computational reactivity predictions and experimental data be resolved?

Methodological Answer:

  • Multidimensional NMR : Use 1^{1}H-13^{13}C HSQC or NOESY to detect unexpected conformational changes or steric hindrance .
  • Computational Refinement : Re-optimize density functional theory (DFT) models using crystallographic data (e.g., bond lengths/angles from X-ray structures) .
  • Isotopic Labeling : Introduce deuterium or 15^{15}N labels to trace reaction pathways, as applied in phosphonylation studies of bromopyridines .

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